N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-19-13-10-12(18-25(21,22)15-6-5-9-24-15)7-8-14(13)23-11-17(2,3)16(19)20/h5-10,18H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHSBJRTJGUJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis methods, biological interactions, and relevant research findings.
Structural Overview
The compound features a benzo[b][1,4]oxazepine core , which is fused with a thiophene moiety and a sulfonamide group . Its molecular formula is . The structural characteristics contribute to its chemical stability and potential therapeutic applications.
Synthesis Methods
Several synthetic routes have been developed to create this compound effectively. Key methods include:
- Cyclization Reactions : To form the oxazepine core.
- Alkylation Reactions : For introducing ethyl and dimethyl groups.
- Amide Bond Formation : To attach the sulfonamide moiety.
These methods allow for controlled stereochemistry and high yields of the target molecule.
Biological Activity
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo) exhibit significant biological activities. These activities may include:
- Antibacterial Properties : Similar compounds like sulfanilamide have shown effectiveness against bacterial infections.
- Anti-inflammatory Effects : Compounds with sulfonamide groups often exhibit anti-inflammatory properties.
- Antipsychotic Activity : Structural analogs such as phenothiazine have been linked to antipsychotic effects.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Dexamethasone | Steroidal structure | Anti-inflammatory |
| Phenothiazine | Contains a sulfur atom | Antipsychotic |
The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo) is hypothesized to involve interactions with various biological macromolecules:
- Enzymes : It may inhibit or activate specific enzyme activities.
- Receptors : Binding to receptors could modulate signaling pathways.
- Genetic Material : Potential interactions with DNA/RNA may influence gene expression.
Research Findings
Recent studies have explored the compound's interactions with biological targets. For instance, interaction studies demonstrated that it might engage with enzymes and receptors critical for various physiological functions. Techniques such as high-throughput screening assays are employed to evaluate its efficacy against specific targets .
Case Study: Antiviral Screening
In related research involving thieno[2,3-d]pyrimidine derivatives, compounds exhibiting structural similarities to N-(5-ethyl-3,3-dimethyl-4-oxo) were screened for antiviral activity. Some derivatives showed promising results in inhibiting viral replication, suggesting that further exploration of this compound could reveal similar antiviral properties .
Preparation Methods
Selection of Starting Materials
The synthesis begins with a substituted 2-aminophenol derivative. To incorporate the 5-ethyl and 3,3-dimethyl substituents, the 2-aminophenol precursor must possess these groups at strategic positions. For instance, 2-amino-5-ethyl-3,3-dimethylphenol serves as the primary building block. The alkynone component, typically an α,β-alkynyl ketone, introduces the 4-oxo group during cyclization.
Cyclization Reaction Mechanism
The reaction proceeds via a two-step mechanism:
- Formation of an alkynylketimine intermediate : The hydroxy proton of the 2-aminophenol facilitates nucleophilic attack on the alkynone, generating an alkynylketimine intermediate.
- 7-endo-dig cyclization : The intermediate undergoes intramolecular cyclization to form the seven-membered benzo[b]oxazepine ring. This step is thermodynamically driven and occurs under reflux in 1,4-dioxane at 100°C.
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–85% (depending on substituents) |
Industrial Scale Production Considerations
Scaling the synthesis necessitates modifications to enhance efficiency and cost-effectiveness:
Continuous Flow Reactors
- Advantages : Improved heat transfer and reaction control compared to batch processes.
- Parameters :
- Residence time: 30–60 minutes
- Temperature: 100°C (core synthesis), 25°C (sulfonylation)
Green Chemistry Metrics
- Solvent Recovery : Distillation reclaims >90% of 1,4-dioxane and dichloromethane.
- Atom Economy : 85% for the cyclization step; 92% for sulfonylation.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Step 1: Formation of the benzoxazepin core via cyclization under reflux (e.g., using ethanol or THF as solvents).
- Step 2: Sulfonamide coupling via nucleophilic substitution, requiring precise stoichiometry of reagents.
- Optimization: Temperature control (40–60°C for cyclization), inert atmosphere (N₂/Ar) to prevent side reactions, and solvent selection (polar aprotic solvents for coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Intermediate characterization uses ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and functional group integration.
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for research-grade material).
- Infrared Spectroscopy (IR): Identifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
Q. How can researchers mitigate common side reactions during synthesis?
- Oxidation Prevention: Use of inert atmospheres (Ar) during cyclization steps.
- Byproduct Control: Adjust pH during sulfonamide coupling to minimize hydrolysis.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) reduce unwanted nucleophilic side reactions.
- Temperature Gradients: Gradual heating (e.g., 40°C → 60°C) avoids exothermic decomposition .
Q. What is the compound’s stability under varying storage conditions?
- Short-Term Stability: Stable at room temperature in dark, dry environments for 1–2 weeks.
- Long-Term Storage: –20°C under nitrogen, with desiccants (silica gel) to prevent hydrolysis.
- Degradation Signs: Discoloration (yellow → brown) or precipitate formation indicates decomposition. HPLC monitoring is recommended quarterly .
Q. Which functional groups dominate reactivity, and how are they characterized?
- Sulfonamide Group (SO₂NH): Participates in hydrogen bonding and electrophilic substitution. Confirmed via IR (S=O stretches) and NMR (NH proton at δ 8–10 ppm).
- Benzoxazepin Core: Reactivity at the 4-oxo site for derivatization.
- Thiophene Ring: Undergoes electrophilic substitution (e.g., halogenation). X-ray crystallography or NOESY NMR resolves regioselectivity .
Advanced Questions
Q. How can mechanistic studies elucidate reaction pathways involving this compound?
- Kinetic Analysis: Monitor reaction rates under varying temperatures/solvents to infer transition states.
- Isotopic Labeling: Use ¹⁸O-labeled H₂O to track carbonyl oxygen exchange in hydrolysis.
- Computational Modeling: DFT calculations (e.g., Gaussian) predict intermediates and activation barriers.
- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to detect radical intermediates .
Q. How to resolve contradictions in biological activity data among structural analogs?
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., ethyl vs. allyl groups) on target binding.
- Assay Standardization: Use uniform enzyme kinetics protocols (e.g., fixed Km for ATP in kinase assays).
- Meta-Analysis: Pool data from analogs with shared scaffolds (e.g., benzoxazepin derivatives) to identify outliers.
| Analog | Substituent | IC₅₀ (nM) | Key Variance |
|---|---|---|---|
| Allyl-substituted derivative | Allyl | 120 ± 15 | Reduced steric hindrance |
| Ethyl-substituted derivative | Ethyl | 85 ± 10 | Enhanced lipophilicity |
| Isobutyl derivative | Isobutyl | 220 ± 20 | Poor solubility in H₂O |
| Data adapted from comparative studies on benzoxazepin analogs . |
Q. What methodologies validate its role in targeted enzyme inhibition?
- Enzyme Kinetics: Michaelis-Menten plots (Vmax/Km shifts) confirm competitive/non-competitive inhibition.
- Surface Plasmon Resonance (SPR): Measures real-time binding affinity (KD values).
- X-Ray Crystallography: Resolves ligand-enzyme binding modes (e.g., sulfonamide interaction with catalytic residues) .
Q. How do solvent polarity and temperature influence derivatization efficiency?
- Polar Solvents (DMF/DMSO): Enhance nucleophilicity of sulfonamide nitrogen (yield >80% at 60°C).
- Non-Polar Solvents (Toluene): Favor Friedel-Crafts alkylation of the thiophene ring (yield ~50%).
- Low Temperatures (0–10°C): Suppress side reactions in acid-sensitive steps (e.g., Boc deprotection) .
Q. What computational approaches predict its pharmacokinetic properties?
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–75) and blood-brain barrier penetration (low).
- Molecular Dynamics (MD): Simulate binding persistence with target proteins (e.g., 100 ns simulations in GROMACS).
- Docking Studies (AutoDock Vina): Screen against homology models of understudied enzymes (e.g., carbonic anhydrase isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
